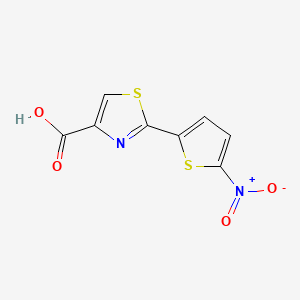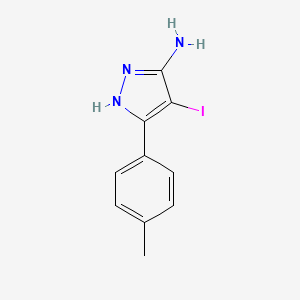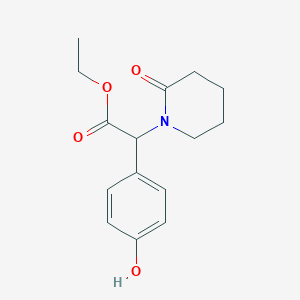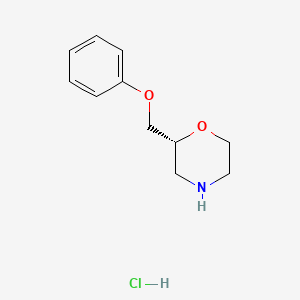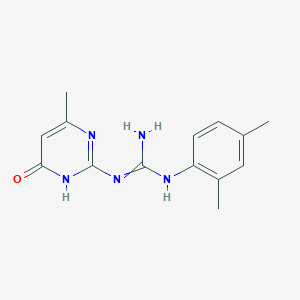
1-(2,4-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimetilfenil)-3-(6-metil-4-oxo-1,4-dihidropirimidin-2-il)guanidina es un compuesto orgánico complejo que presenta un grupo guanidina unido a un anillo de pirimidina y un grupo dimetilfenilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(2,4-Dimetilfenil)-3-(6-metil-4-oxo-1,4-dihidropirimidin-2-il)guanidina típicamente implica los siguientes pasos:
Formación del Anillo de Pirimidina: El anillo de pirimidina se puede sintetizar a través de una reacción de Biginelli, que implica la condensación de un aldehído, un éster β-ceto y urea en condiciones ácidas.
Unión del Grupo Guanidina: El grupo guanidina se puede introducir haciendo reaccionar el derivado de pirimidina con un reactivo de guanidina adecuado, como el clorhidrato de guanidina, en presencia de una base como el metóxido de sodio.
Introducción del Grupo Dimetilfenilo: El paso final implica el acoplamiento del grupo dimetilfenilo al intermedio guanidina-pirimidina, que se puede lograr a través de una reacción de sustitución nucleofílica.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores avanzados, condiciones de reacción optimizadas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(2,4-Dimetilfenil)-3-(6-metil-4-oxo-1,4-dihidropirimidin-2-il)guanidina puede sufrir diversas reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrófila, dependiendo de los grupos funcionales presentes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como el metóxido de sodio o electrófilos como los haluros de alquilo.
Principales Productos Formados
Oxidación: Formación de derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Reducción: Formación de derivados reducidos con grupos funcionales hidrogenados.
Sustitución: Formación de derivados sustituidos con nuevos grupos funcionales que reemplazan los existentes.
Aplicaciones Científicas De Investigación
1-(2,4-Dimetilfenil)-3-(6-metil-4-oxo-1,4-dihidropirimidin-2-il)guanidina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Estudiado por sus potenciales actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Investigado por sus posibles efectos terapéuticos y como compuesto líder para el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(2,4-Dimetilfenil)-3-(6-metil-4-oxo-1,4-dihidropirimidin-2-il)guanidina implica su interacción con objetivos y vías moleculares específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Los objetivos y vías moleculares exactos pueden variar dependiendo de la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos Similares
1-(2,4-Dimetilfenil)-3-(4-oxo-1,4-dihidropirimidin-2-il)guanidina: Carece del grupo metilo en el anillo de pirimidina.
1-(2,4-Dimetilfenil)-3-(6-metil-1,4-dihidropirimidin-2-il)guanidina: Carece del grupo oxo en el anillo de pirimidina.
Singularidad
1-(2,4-Dimetilfenil)-3-(6-metil-4-oxo-1,4-dihidropirimidin-2-il)guanidina es único debido a la presencia tanto del grupo dimetilfenilo como del grupo 6-metil-4-oxo-1,4-dihidropirimidin-2-il. Esta combinación de grupos funcionales confiere propiedades químicas y biológicas distintas al compuesto, convirtiéndolo en una molécula valiosa para la investigación y el desarrollo.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-8-4-5-11(9(2)6-8)17-13(15)19-14-16-10(3)7-12(20)18-14/h4-7H,1-3H3,(H4,15,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVFROXGWUYYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
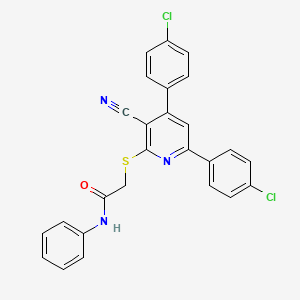

![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11771507.png)


![2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B11771536.png)
